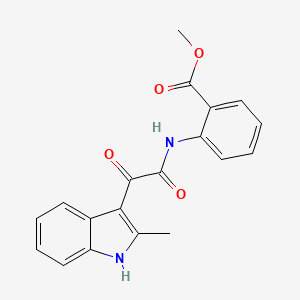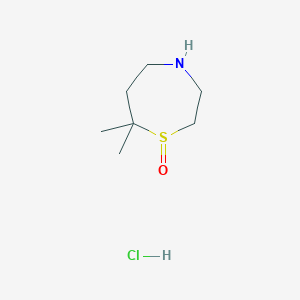
7,7-Dimethyl-1lambda4,4-thiazepan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The exact mechanism of action of DMT is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. DMT has been shown to activate this receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation is believed to contribute to the therapeutic effects of DMT.
Biochemical and Physiological Effects:
DMT has been shown to have various biochemical and physiological effects. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is important for neuronal growth and survival. DMT has also been shown to increase the levels of glutathione, an important antioxidant in the brain. Furthermore, DMT has been shown to modulate the immune system, leading to anti-inflammatory effects.
実験室実験の利点と制限
DMT has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. DMT is also stable under normal laboratory conditions, making it suitable for long-term storage. However, DMT has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Furthermore, the effects of DMT can be short-lived, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for the study of DMT. One area of interest is the potential use of DMT in treating depression, anxiety, and addiction. Further studies are needed to determine the optimal dosage and administration route for these conditions. Another area of interest is the potential use of DMT in neuroprotection. Studies are needed to determine the mechanisms underlying the neuroprotective effects of DMT and its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to elucidate the long-term effects of DMT and its safety profile.
In conclusion, DMT is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of DMT in treating various conditions and its safety profile.
合成法
DMT can be synthesized through various methods, including the reaction of 2-amino-3-methyl-1,3-thiazepane with acetic anhydride, followed by the addition of hydrochloric acid. Another method involves the reaction of 2-amino-3-methyl-1,3-thiazepane with dimethyl sulfate, followed by the addition of sodium hydroxide and hydrochloric acid. These methods produce DMT in high yields, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
DMT has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anticonvulsant properties. DMT has also been shown to enhance learning and memory in animal models. Furthermore, DMT has been studied for its potential in treating depression, anxiety, and addiction.
特性
IUPAC Name |
7,7-dimethyl-1,4-thiazepane 1-oxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-7(2)3-4-8-5-6-10(7)9;/h8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJEQHJPSZJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCS1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

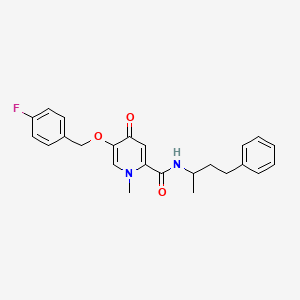
![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)
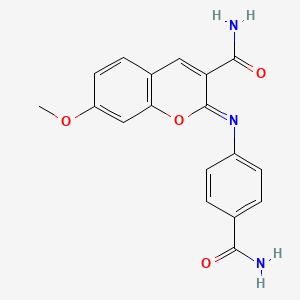
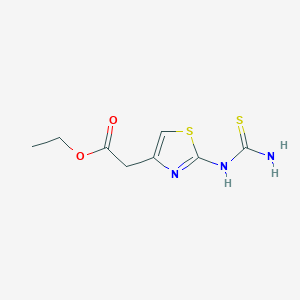

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)
![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)
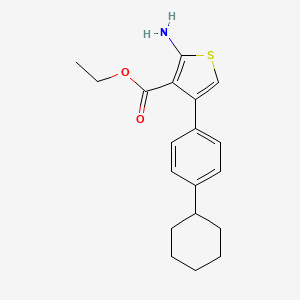
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2952288.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)
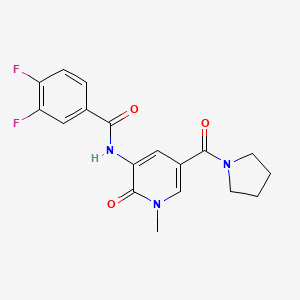
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride](/img/structure/B2952292.png)
